6-Amino-4-bromonicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
6-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
HTRPBPQOGOGNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C=O)Br |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 6 Amino 4 Bromonicotinaldehyde and Analogous Pyridine Scaffolds
Regioselective Synthesis Strategies for Substituted Nicotinaldehydes
The introduction of a formyl group at a specific position on the pyridine (B92270) ring is a key challenge in the synthesis of nicotinaldehyde derivatives. Several strategies have been developed to achieve this with high regioselectivity.
Directed Ortho-Metalation (DoM) and Formylation Approaches for Bromopyridines
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. clockss.org In the context of bromopyridines, a directing group can guide the metalation to a specific ortho position. Subsequent reaction with an electrophile, such as dimethylformamide (DMF), introduces the formyl group. clockss.org For instance, ortho-metalation of bromopyridines using lithium diisopropylamide (LDA) followed by quenching with DMF has been utilized to prepare o-bromopyridine aldehydes. clockss.org The choice of the directing group is crucial for the regioselectivity of the metalation. nih.govharvard.edu The aryl O-carbamate group, for example, is one of the most powerful directing metalation groups (DMGs). nih.gov
The success of DoM can be influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. nih.gov For example, the use of a hindered amide base like TMPMgCl•LiCl has been shown to be effective for the directed metalation of electron-poor heteroarenes. harvard.edu
Halogenation of Pyridine Derivatives Followed by Formylation
Another approach involves the initial halogenation of a pyridine derivative, which then directs the subsequent formylation. The halogen atom can be introduced at a specific position through various methods, including electrophilic halogenation. researchgate.net For instance, a reaction sequence involving pyridyl ring opening to form Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. researchgate.net
Once the halogen is in place, it can facilitate formylation through several mechanisms. One common method is a halogen-metal exchange followed by reaction with a formylating agent like DMF. nih.govgcwgandhinagar.com This strategy avoids the need for a separate directing group as the halogen itself dictates the position of formylation. A time-controlled sequential synthesis has been developed for the bromination and subsequent formylation of 2-arylimidazo[1,2-a]pyridines, where the brominated intermediate is converted to the formylated product. researchgate.net
Grignard Reagent Mediated Formylation Pathways
Grignard reagents offer a versatile route to formylated pyridines. These can be prepared from the corresponding halopyridines and then reacted with a formylating agent. The reaction of Grignard reagents with pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.orgrsc.org The choice of reaction conditions and subsequent workup can influence the final product. organic-chemistry.org For instance, treatment of the intermediate adduct with DMF can yield 2-substituted pyridine N-oxides. organic-chemistry.org
Furthermore, polyfunctionalized Grignard reagents can be prepared and used to introduce a formyl group. For example, an intermediate Grignard reagent can be formylated with DMF to yield the corresponding aldehyde. uni-muenchen.de The scope of Grignard reagents in pyridine functionalization is broad, encompassing alkyl, aryl, and heteroaryl variants. rsc.org
Reduction of Pyridine Carboxylic Acid Derivatives (e.g., Weinreb Amides) to Aldehydes
The controlled reduction of carboxylic acid derivatives provides a reliable method for the synthesis of aldehydes. Weinreb amides (N-methoxy-N-methylamides) are particularly useful intermediates in this regard. quimicaorganica.orguniv-amu.fr They can be prepared from carboxylic acids or their derivatives, such as acid chlorides, and subsequently reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H). quimicaorganica.orguniv-amu.fr This method is advantageous as the intermediate from the reduction of a Weinreb amide is stable and does not typically undergo further reduction to the alcohol.
The synthesis of Weinreb amides can be achieved by reacting an acid chloride with N,O-dimethylhydroxylamine in the presence of a base like pyridine. quimicaorganica.orgemich.edu Alternatively, esters can be converted to Weinreb amides using trimethylaluminium. quimicaorganica.orgnih.gov This approach has been applied to the synthesis of various heterocyclic aldehydes. For example, the acylation of 2-fluoropyridines with LDA and a Weinreb amide has been used in the synthesis of pyrazolopyridines. thieme-connect.com More recent methods have focused on the direct, catalytic reduction of carboxylic acids to aldehydes, bypassing the need for stoichiometric activating agents and reductants. researchgate.netrsc.orgacs.org
Functional Group Interconversion and Introduction on the Pyridine Core Relevant to 6-Amino-4-bromonicotinaldehyde
The synthesis of this compound requires not only the introduction of the formyl group but also the strategic placement of an amino group on the brominated pyridine core.
Introduction of Amino Groups via Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing amino groups onto a halopyridine ring. youtube.com The halogen atom, particularly when activated by electron-withdrawing groups on the ring, can be displaced by a nucleophilic amine. researchgate.net The reactivity of halopyridines in SNAr reactions is generally higher than that of the corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogen.
Microwave-assisted SNAr reactions have been shown to be highly efficient for the synthesis of aminopyridines from halopyridines, often providing high yields in short reaction times. tandfonline.comtandfonline.com The choice of solvent and base is critical for the success of these reactions. For example, using ethanol (B145695) as both a solvent and reagent with microwave heating can lead to high yields of substituted aminopyridines. tandfonline.comtandfonline.com In some cases, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular SNAr to yield pyridin-4-yl α-substituted acetamides. nih.gov Additionally, base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed as an environmentally benign method. acs.org
Strategic Incorporation of Bromine Atoms via Electrophilic or Directed Halogenation
The introduction of bromine onto a pyridine ring is a key step in the synthesis of compounds like this compound. However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions such as high temperatures and the use of strong acids. nih.govnih.gov
Several strategies have been developed to overcome this hurdle:
Electrophilic Aromatic Substitution (EAS): This classic method is generally 3-selective but often requires forceful conditions and can lead to a mixture of regioisomers. nih.gov For pyridines with strong activating groups, such as an amino group, bromination can be easier, but selective monobromination can still be difficult to achieve. chempanda.com The presence of an amino group, as in 2-aminopyridine, directs bromination to the 3- and 5-positions. rsc.orgresearchgate.net The reaction of 4-aminopyridine (B3432731) with Br₂ can lead to a complex bromination-dimerization process. acs.org
Pyridine N-Oxides: Converting the pyridine to its N-oxide activates the ring, facilitating electrophilic substitution. This strategy is often used for 2-selective halogenation. nih.govacs.org
Directed Halogenation: To achieve high regioselectivity, particularly at the 4-position, methods involving directing groups are employed. nih.govacs.org One innovative approach involves the installation of a phosphine (B1218219) group at the 4-position, which then acts as a leaving group that can be displaced by a halide. nih.govresearchgate.net Another strategy uses a ring-opening and closing sequence via Zincke imine intermediates to achieve 3-selective halogenation under mild conditions. nih.govthieme-connect.com
Aldehyde Group Synthesis via Oxidation of Methyl or Hydroxymethyl Pyridines
The aldehyde functional group is another key feature of this compound. This group is commonly introduced by the oxidation of a corresponding methyl or hydroxymethyl group on the pyridine ring.
Oxidation of Methylpyridines: The direct oxidation of methylpyridines to pyridine aldehydes can be achieved, though it often requires specific conditions to avoid over-oxidation to the carboxylic acid. google.comgoogle.com Vapor-phase oxidation using oxygen-containing gases in the presence of steam has been shown to produce pyridine aldehydes. google.com Another approach utilizes radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of metal salts to achieve selective aerobic oxidation to the corresponding carboxylic acids, which can be a stepping stone to aldehydes. researchgate.net
Oxidation of Hydroxymethylpyridines: Hydroxymethylpyridines are valuable intermediates that can be oxidized to aldehydes. The Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides, is a classic method for synthesizing hydroxymethylpyridines. wikipedia.org Various oxidizing agents can then be used to convert the hydroxymethyl group to an aldehyde. For instance, Swern oxidation is effective for converting 2-chloro-5-hydroxymethylpyridine (B1360356) to 6-chloronicotinaldehyde, as conventional oxidants may fail due to the pyridine ring's sensitivity to oxidation. Electrocatalytic methods using mediators like 4-acetamido-TEMPO (ACT) have also been developed for the oxidation of primary alcohols, including heterocyclic ones, to carboxylic acids under mild, aqueous conditions, which can be adapted for aldehyde synthesis. osti.gov
Emerging Synthetic Technologies and Catalytic Approaches Applicable to Functionalized Nicotinaldehydes
Modern synthetic chemistry offers a powerful toolkit for the functionalization of pyridine rings, enabling the construction of complex molecules like substituted nicotinaldehydes. These methods often employ transition metal catalysts or proceed through radical intermediates.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Pyridine Ring Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds and introducing a wide range of functional groups onto the pyridine scaffold.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with a halide. It is widely used to create biaryl structures and can be applied to bromopyridines. researchgate.netnih.gov The reaction's success can be sensitive to the nature of the boronate, base, and ligand used. nih.gov Efficient catalyst systems have been developed for the coupling of 2-pyridyl nucleophiles with various aryl and heteroaryl bromides. nih.govacs.org Asymmetric versions of the Suzuki-Miyaura reaction have also been developed to produce chiral heterocyclic biaryls. rsc.orgrsc.org
Sonogashira Coupling: This reaction, also typically catalyzed by palladium, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly effective method for synthesizing 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines. scirp.orgscirp.org The reaction conditions, including the catalyst, ligand, base, and temperature, can be optimized to achieve high yields with a variety of substrates. scirp.orgscirp.orgresearchgate.net
Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions for Pyridine Functionalization
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
|---|---|---|
| Coupling Partners | Organoboron compound + Halide | Terminal Alkyne + Halide |
| Catalyst | Typically Palladium | Typically Palladium (often with a Copper co-catalyst) |
| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp³) | C(sp²) - C(sp) |
| Common Application | Synthesis of biaryls and alkyl-substituted pyridines | Synthesis of alkynyl-substituted pyridines |
| Key Advantage | Wide availability of stable boronic acids | Direct introduction of an alkyne group |
Radical-Mediated Pyridine Ring Transformation and Functionalization
Radical chemistry provides alternative pathways for pyridine functionalization, often with unique regioselectivity compared to traditional ionic reactions.
Minisci Reaction: This classic method involves the addition of nucleophilic carbon radicals to a protonated pyridine ring. However, it can sometimes result in a mixture of C2 and C4 substituted products. recercat.catacs.org
Modern Radical Approaches: Recent advancements have led to more selective radical functionalizations. Photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions, which then couple with other radicals. recercat.catacs.orgacs.org This approach can offer distinct positional selectivity. Another strategy involves the superoxide (B77818) radical anion-triggered degenerate ring transformation of N-benzylpyridinium salts, leading to the formation of C2-arylated nicotinaldehydes. chinesechemsoc.org The development of enzyme-mimicking urea (B33335) activation reagents has enabled a general platform for the C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.org
Deprotonative Coupling of Pyridines with Aldehydes
Directly coupling pyridines with aldehydes via a deprotonation strategy offers an atom-economical route to functionalized pyridine carbinols. This method typically involves the use of a strong base to deprotonate the pyridine ring, followed by the addition of an aldehyde electrophile.
Recent developments have focused on using in situ generated amide bases, which can facilitate the reaction under ambient conditions. jst.go.jpnih.govkp.dk For instance, a catalytic amount of CsF with a stoichiometric amount of tris(trimethylsilyl)amine (B75434) can effectively mediate the coupling of pyridine derivatives bearing electron-withdrawing groups with various aldehydes. jst.go.jpnih.gov This method has been shown to be efficient for 3,5-dihalopyridines, leading to functionalization at the 4-position. jst.go.jp
Iii. Chemical Reactivity and Transformative Pathways of 6 Amino 4 Bromonicotinaldehyde
Reactivity of the Aldehyde Moiety in Functionalized Nicotinaldehydes
The aldehyde group (-CHO) is a cornerstone of organic synthesis, characterized by the electrophilicity of its carbonyl carbon. This reactivity is preserved and modulated in functionalized nicotinaldehydes, allowing for a diverse range of transformations.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the aldehyde in 6-Amino-4-bromonicotinaldehyde is highly susceptible to attack by nucleophiles. scispace.comshd-pub.org.rs In a typical nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. scispace.com This intermediate is then typically protonated, often during aqueous workup, to yield the final addition product. The trigonal planar geometry of the aldehyde group means that nucleophilic attack can occur from either face of the carbonyl plane, which can lead to the formation of a racemic mixture if a new chiral center is generated. scispace.com
This fundamental reaction pathway allows for the introduction of a wide variety of substituents, including carbon nucleophiles (e.g., Grignard reagents, organolithium reagents), hydrides, and other heteroatomic nucleophiles.
Condensation Reactions, Including Imine and Schiff Base Formation
A prominent class of reactions for the aldehyde moiety is condensation with primary amines to form imines, also known as Schiff bases (C=N). washington.edu This transformation is of significant importance for the synthesis of various heterocyclic compounds and biologically active molecules. acs.orgresearchgate.net The reaction proceeds via a two-step mechanism: initial nucleophilic attack by the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the imine. washington.eduacs.org The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic, while insufficient acidity will prevent the effective dehydration of the hemiaminal. washington.edu Aromatic aldehydes are generally effective substrates for these condensation reactions. acs.org
| Reactant A (Aldehyde) | Reactant B (Amine) | Catalyst/Conditions | Product (Imine/Schiff Base) | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Primary Amine (e.g., p-toluidine) | H₂SO₄ (cat.), Methanol (B129727), RT | N-Aryl Imine | researchgate.net |
| Aldehyde | Ammonia or 1° Amine | Acid catalyst (pH ~5) | Imine | washington.edu |
| Aromatic Aldehyde | Alkyl Bromide, aq. Ammonia | (Three-component reaction) | N-Alkyl Imine | acs.org |
Selective Oxidation to Carboxylic Acids
The aldehyde group, being in an intermediate oxidation state, can be readily oxidized to the corresponding carboxylic acid. This transformation is a common synthetic step. For amino-substituted bromonicotinaldehydes, this reaction converts the formyl group into a carboxyl group, yielding an aminobromonicotinic acid. A variety of oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). rsc.orgrsc.org The choice of oxidant and reaction conditions is crucial to ensure selectivity and avoid unwanted side reactions on the electron-rich, substituted pyridine (B92270) ring.
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-Amino-5-bromonicotinaldehyde | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-Amino-5-bromonicotinic acid | rsc.orgrsc.org |
| Aryl/Hetero-aryl alkyl ketones | Oxone/TFA | Corresponding carboxylic acids | researchgate.net |
Controlled Reduction to Alcohols
Conversely, the aldehyde can be selectively reduced to a primary alcohol. This transformation is typically achieved with high efficiency using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, readily reducing aldehydes in the presence of less reactive functional groups. rsc.orgrsc.orgthieme-connect.com For more robust reductions, the more powerful lithium aluminum hydride (LiAlH₄) can be employed. rsc.orgrsc.org In the context of this compound, this reaction would yield (6-amino-4-bromopyridin-3-yl)methanol. A documented example involves the reduction of 4-bromonicotinaldehyde (B119466) with NaBH₄ in methanol at 0 °C to produce the corresponding alcohol. thieme-connect.com
| Substrate | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromonicotinaldehyde | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Protic solvent (e.g., Ethanol) for NaBH₄; Aprotic ether (e.g., THF) for LiAlH₄ | (2-Amino-5-bromopyridin-3-yl)methanol | rsc.orgrsc.org |
| 4-bromonicotinaldehyde | Sodium borohydride (NaBH₄) | Methanol (MeOH) | (4-bromopyridin-3-yl)methanol | thieme-connect.com |
Decarbonylation Processes
Decarbonylation is a reaction that involves the removal of a carbonyl group (CO). For aromatic and heteroaromatic aldehydes, this transformation can be achieved using transition-metal catalysts, most notably those based on rhodium and palladium. thieme-connect.comthieme-connect.comccspublishing.org.cn For instance, a facile decarbonylation of various aromatic and heteroaromatic aldehydes has been developed using a maghemite-supported palladium catalyst. thieme-connect.comthieme-connect.com Another reported methodology utilizes commercially available palladium on carbon in a green solvent system to transform aldehydes into their corresponding decarbonylated products in good yields. shd-pub.org.rs This process would convert this compound into 2-amino-4-bromopyridine, effectively excising the aldehyde functionality.
| Substrate Type | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic/Heteroaromatic Aldehydes | Maghemite-supported Palladium (Pd/γ-Fe₂O₃) | High Temperature (e.g., Mesitylene, 165 °C) | Decarbonylated Arene/Heteroarene | thieme-connect.comthieme-connect.com |
| Aromatic/Heteroaromatic Aldehydes | Palladium on Carbon (Pd/C) | PEG-400/cyclohexane | Decarbonylated Arene/Heteroarene | shd-pub.org.rs |
| Aliphatic/Aromatic Aldehydes | [Rh(COD)Cl]₂ / DPPP | Xylenes, 160 °C | Decarbonylated Alkane/Arene | ccspublishing.org.cn |
Reactivity of the Bromine Atom on the Pyridine Ring
The bromine atom at the C4 position of the pyridine ring is a versatile functional group, primarily enabling nucleophilic aromatic substitution and serving as a key partner in a multitude of palladium-catalyzed cross-coupling reactions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. nih.govrsc.org
This reactivity allows for the substitution of the bromine atom with a wide range of nucleophiles, including amines, alcohols, and thiols, either through direct SₙAr mechanisms or, more commonly, through transition-metal catalysis. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. washington.educhemspider.comrug.nlrsc.orgscirp.org
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(OAc)₂ / Imidazolium salt | K₂CO₃ | Biaryl/Heterobiaryl | mdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / dppp | NaOt-Bu | Aminopyridine | acs.orgacs.org |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ (ligand-free) | K₃PO₄ or NaOAc | Alkenylpyridine | rsc.orgrug.nlrsc.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | Alkynylpyridine | scirp.orgsoton.ac.uk |
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the 2- and 4-positions of a pyridine ring are particularly activated towards displacement by nucleophiles because the electron-withdrawing ring nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iqthieme-connect.com This reactivity is comparable to that of a nitro-activated benzene (B151609) ring. thieme-connect.com
A variety of nucleophiles can displace the bromide. For instance, in related 3-bromopyridine (B30812) systems, base-catalyzed isomerization to a 4-bromopyridine (B75155) intermediate via a pyridyne species can occur, which then undergoes a facile SNAr reaction. This allows for selective 4-substitution with nucleophiles like alcohols, water (hydroxylation), and amines. rsc.org Nitrile-stabilized carbanions have also been shown to displace bromine from bromopyridines. acs.org
| Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Alkoxides (e.g., RO⁻) | ROH, Strong Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 4-Alkoxypyridine derivative | rsc.org |
| Amines (e.g., R₂NH) | Amine, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane), Heat | 4-Aminopyridine (B3432731) derivative | rsc.org |
| Hydroxide (OH⁻) | KOH, Solvent (e.g., t-Amyl alcohol), Heat | 4-Hydroxypyridine derivative | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., to form bipyridines or other aryl-substituted products)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond, often used to synthesize biaryl compounds. researchgate.netlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org A variety of conditions can be employed, often utilizing palladium sources like Pd(OAc)₂ or Na₂PdCl₄ in combination with phosphine (B1218219) ligands such as SPhos, RuPhos, or PCy₃, and a base like K₂CO₃ or Cs₂CO₃. organic-chemistry.orgnih.govnih.gov
Buchwald-Hartwig Amination: This is a cornerstone method for forming C-N bonds by coupling an aryl halide with an amine. rug.nlfishersci.it It has largely replaced harsher methods like traditional nucleophilic aromatic substitution. fishersci.it The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. rug.nl Bulky, electron-rich phosphine ligands like BINAP, Xantphos, DavePhos, and XPhos are commonly used with catalysts like Pd(OAc)₂ and bases such as Cs₂CO₃ or NaOt-Bu. rsc.orgorganic-synthesis.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene, to form a substituted alkene. mdpi-res.com The reaction is robust and has been successfully applied to heterocyclic bromides, including aminopyridines. researchgate.net For example, 5-bromopyridin-2-amine has been effectively coupled with styrene, demonstrating the feasibility of this reaction on a closely related substrate. researchgate.net Nickel-based catalysts have also been explored for intramolecular Heck reactions on similar systems. nih.gov
| Reaction Name | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | nih.gov |
| Suzuki-Miyaura | Arylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | nih.gov |
| Buchwald-Hartwig | Amine/Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | organic-synthesis.com |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | researchgate.net |
Reactivity of the Amino Group
The primary amino group at the 6-position is a key site for a variety of chemical transformations, including acylation, diazotization, and direct functionalization.
Acylation and Protection Strategies
The amino group can be readily acylated to form amides. This transformation is not only a means of synthesizing new derivatives but also a crucial protection strategy. Converting the amine to an amide reduces its basicity and nucleophilicity, which can prevent unwanted side reactions during subsequent synthetic steps. iitg.ac.in For example, the acylation of the related 2-aminonicotinaldehyde can be achieved using acetic anhydride (B1165640) with pyridine as a catalyst.
When performing reactions at other sites of the molecule, it is often necessary to protect one or more of the functional groups.
Amine Protection: The amino group is commonly protected using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) carbamate, or with benzyl (B1604629) chloroformate to form a benzyloxycarbonyl (Cbz) group. fishersci.co.ukorganic-chemistry.org The Boc group is typically installed using Boc₂O and a base and is readily removed under acidic conditions (e.g., with HCl or trifluoroacetic acid). fishersci.co.uk
Aldehyde Protection: If reactions are intended for the amino or bromo positions, the highly reactive aldehyde group often requires protection. Aldehydes are commonly protected as acetals, for example, by reacting them with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. Acetals are stable to a wide range of nucleophilic and basic conditions and can be easily deprotected by aqueous acid. pressbooks.publibretexts.org
| Transformation | Functional Group | Reagent | Typical Conditions | Reference |
|---|---|---|---|---|
| Acylation | Amino | Acetic Anhydride | Pyridine, Heat | |
| Boc Protection | Amino | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, NaOH), Solvent (e.g., THF, Dioxane) | fishersci.co.uk |
| Acetal Protection | Aldehyde | Ethylene Glycol | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark | pressbooks.publibretexts.org |
Diazotization and Subsequent Transformations
Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. This process converts the amino group into a highly versatile diazonium salt (-N₂⁺). Arenediazonium salts are valuable synthetic intermediates because the dinitrogen moiety is an excellent leaving group, allowing for its replacement by a wide range of substituents.
Subsequent transformations of the diazonium salt are numerous and include:
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN).
Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).
Replacement by Iodine: Treatment with potassium iodide (KI).
Replacement by Hydroxyl: Heating the diazonium salt in water.
These reactions provide a powerful route to introduce a wide variety of functional groups onto the pyridine ring that might be difficult to install directly.
Direct Functionalization Reactions
Beyond acylation, the N-H bonds of the amino group can undergo direct functionalization reactions, such as N-arylation and N-alkylation.
N-Arylation: This involves forming a bond between the amino nitrogen and an aryl group. It can be achieved using palladium-catalyzed methods, similar to the Buchwald-Hartwig amination, but with the amine as the substrate and an aryl halide as the coupling partner. manchester.ac.uk Catalytic systems often employ ligands like Xantphos with weak bases such as Cs₂CO₃. manchester.ac.uk Copper-catalyzed N-arylation is also a viable alternative. hynu.cn A chemoselective N-arylation of aminopyridine derivatives using arynes has also been reported. nih.govacs.org
N-Alkylation: The nucleophilic substitution reaction between an amine and an alkyl halide is a fundamental method for N-alkylation. fishersci.it The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk
These direct functionalization methods offer efficient pathways to construct more complex nitrogen-containing scaffolds from the this compound core.
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Amino-4-bromonicotinaldehyde in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each atom can be mapped.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling constants (J), reported in Hertz (Hz), reveal information about adjacent nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the amino group. The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons will appear as singlets, with their exact chemical shifts influenced by the electronic effects of the bromine, amino, and aldehyde substituents. The amino group protons usually present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most downfield signal corresponds to the aldehyde carbon, typically appearing around 190 ppm. The six carbons of the pyridine ring will have distinct chemical shifts determined by their substituents. The carbon atom bonded to the bromine (C4) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, while carbons bonded to nitrogen and the amino group (C2, C6) will also show characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments for substituted pyridines. Actual experimental values may vary based on solvent and other conditions.
| Atom | ¹H NMR | ¹³C NMR |
| Position | Predicted δ (ppm) | Predicted δ (ppm) |
| Aldehyde (-CHO) | 9.8 (s, 1H) | 191.0 |
| Pyridine H-2 | 8.2 (s, 1H) | 152.0 |
| Pyridine H-5 | 6.8 (s, 1H) | 110.0 |
| Amino (-NH₂) | 5.5 (br s, 2H) | - |
| Pyridine C-2 | - | 152.0 |
| Pyridine C-3 | - | 120.0 |
| Pyridine C-4 | - | 115.0 |
| Pyridine C-5 | - | 110.0 |
| Pyridine C-6 | - | 158.0 |
s = singlet, br s = broad singlet
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would be used to confirm the absence of coupling between the H-2 and H-5 protons, consistent with their 1,4-relationship and lack of adjacent proton partners. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning the carbon signals for C-2 and C-5 by correlating them with their respective attached protons, H-2 and H-5.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is arguably the most important 2D experiment for confirming the substitution pattern. Key expected correlations would include the aldehyde proton showing a correlation to the C-3 carbon, and the H-2 proton correlating to C-4 and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. researchgate.net NOESY can be used to confirm the spatial proximity between the amino group protons and the aromatic proton at the H-5 position.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov
For this compound (C₆H₄BrNO), the high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak resulting from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two prominent peaks of nearly equal intensity separated by two mass units (e.g., at m/z 184.96 and 186.96 for the [M+H]⁺ ion). unito.it Tandem MS (MS/MS) experiments on the isolated molecular ion can induce fragmentation, commonly revealing the loss of neutral molecules such as carbon monoxide (CO) from the aldehyde group.
Table 2: Predicted ESI-MS Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |
| [M+H]⁺ | C₆H₅BrN₂O⁺ | 184.9607 | 186.9587 | Molecular ion, shows characteristic 1:1 bromine isotope pattern. |
| [M+H-CO]⁺ | C₅H₅BrN₂⁺ | 156.9661 | 158.9641 | Common fragment from loss of neutral carbon monoxide. |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The compound's polarity, arising from the amino and carbonyl groups, and its relatively high molecular weight result in low volatility and poor thermal stability, making it unsuitable for standard GC conditions. nih.govchromatographyonline.com
For GC-MS analysis to be viable, derivatization is required to convert the polar functional groups into more volatile, thermally stable ones. sigmaaldrich.com A common method is silylation, where active hydrogens on the amino group are replaced with a nonpolar group like trimethylsilyl (B98337) (TMS). This process decreases the compound's polarity and increases its volatility, allowing it to be analyzed by GC-MS. sigmaaldrich.com This approach is primarily used for purity assessment and the detection of volatile impurities or byproducts, rather than for primary structural elucidation. researchgate.netpensoft.net
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be used for the analysis of this compound. google.com APCI is often effective for molecules that are less polar and have some thermal stability, as the sample is vaporized before ionization. nih.gov Similar to ESI, APCI typically produces a protonated molecular ion [M+H]⁺ and provides the same molecular weight information and bromine isotopic pattern. The choice between ESI and APCI often depends on the solvent system used in liquid chromatography and the specific ionization efficiency of the analyte. Fragmentation patterns observed in APCI-MS/MS would be expected to be similar to those seen in ESI-MS/MS.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group possesses characteristic vibrational modes that correspond to specific energy absorptions or scattering events, providing a unique molecular fingerprint.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides definitive evidence for the presence of key functional groups in this compound. The primary absorptions anticipated for this compound are detailed below.
The aldehyde group is expected to produce two highly characteristic signals: a strong C=O stretching vibration, typically observed around 1700 cm⁻¹, and two C-H stretching bands unique to aldehydes near 2850 cm⁻¹ and 2750 cm⁻¹. The amino group (-NH₂) would be identified by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. The aromatic pyridine ring gives rise to several bands, including C-H stretching above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Br bond is expected to show a stretching absorption at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |
| N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong | |
| N-H Bending (Scissoring) | 1590 - 1650 | Medium-Strong | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=C and C=N Stretch | 1400 - 1600 | Medium-Strong | |
| Aldehyde (-CHO) | C-H Stretch (Fermi Doublet) | ~2850 and ~2750 | Medium-Weak |
| C=O Stretch | 1680 - 1710 | Strong | |
| Carbon-Bromine | C-Br Stretch | 500 - 650 | Medium-Strong |
Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary based on the specific molecular environment and sample phase.
Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule. Bonds that are more polarizable and less polar, such as C-C and C-Br bonds, tend to produce strong Raman signals.
For this compound, the most prominent features in the Raman spectrum are expected to be the symmetric "breathing" modes of the pyridine ring, which are often very strong in Raman scattering. The C-Br stretching vibration would also be easily observable. While the aldehyde C=O stretch is visible in Raman, it is typically less intense than in the IR spectrum. The symmetric N-H stretch of the amino group may be observed, but often weakly. The aromatic C-H stretching vibrations will also be present.
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | Ring Breathing Mode | 980 - 1020 | Strong |
| C=C and C=N Stretch | 1400 - 1600 | Medium | |
| C-H Stretch | 3000 - 3100 | Medium | |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 | Weak-Medium |
| Carbon-Bromine | C-Br Stretch | 500 - 650 | Strong |
| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Weak |
Note: These are predicted values. Relative intensities in Raman spectroscopy are highly dependent on the change in polarizability during the vibration.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the relative orientations of the amino, bromo, and aldehyde substituents. Crucially, it would also map the network of intermolecular interactions that stabilize the crystal lattice. Given the functional groups present, significant hydrogen bonding is expected. The amino group can act as a hydrogen bond donor, while the aldehyde oxygen and the pyridine ring nitrogen can act as hydrogen bond acceptors. These interactions could lead to the formation of complex supramolecular architectures, such as chains or sheets. Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules may further stabilize the crystal packing.
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-N, C-Br, C-C). |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, halogen bonds, and π-π stacking distances. |
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the molecular properties of 6-Amino-4-bromonicotinaldehyde. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. openaccessjournals.com
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. openaccessjournals.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and ωB97XD, which includes dispersion corrections, are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations. rsc.org
A DFT study on this compound would typically begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived, including:
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of reactions.
Electronic Properties: Determination of dipole moment and polarizability, which describe how the molecule's charge distribution interacts with electric fields.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. rsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting its nucleophilic regions. For this compound, the HOMO is expected to have significant contributions from the amino group and the pyridine (B92270) ring.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, identifying its electrophilic regions. The LUMO is likely centered around the aldehyde group and the aromatic ring system.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
FMO analysis is instrumental in predicting how this compound would behave in various chemical reactions. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Orbital/Concept | Description | Predicted Location on this compound |
|---|---|---|
| HOMO | Highest Occupy Molecular Orbital. Region of high electron density, prone to electrophilic attack. | Primarily on the amino group and the π-system of the pyridine ring. |
| LUMO | Lowest Unoccupied Molecular Orbital. Region of low electron density, prone to nucleophilic attack. | Primarily on the carbonyl carbon of the aldehyde group and the pyridine ring. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. rsc.org It is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding.
On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the amino group. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack; these would be found around the hydrogen atoms of the amino group and the aldehyde proton. rsc.org
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational landscape and interactions with its environment. mpg.densf.gov
For this compound, MD simulations could be used to:
Explore Conformational Flexibility: Analyze the rotation around single bonds, such as the bond connecting the aldehyde group to the pyridine ring, to understand the molecule's flexibility.
Simulate Solvation: Model the interactions between the molecule and solvent molecules (e.g., water) to understand its solubility and the structure of its solvation shell.
Study Intermolecular Interactions: Simulate how the molecule interacts with other molecules, including potential biological targets like proteins or enzymes, which is a crucial step in computational drug design. plos.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and determine the most likely reaction pathway. nih.gov
For this compound, this approach could elucidate:
Synthetic Pathways: Model the steps involved in its synthesis to optimize reaction conditions and yields.
Reactivity: Investigate its behavior in reactions such as nucleophilic substitution or cross-coupling, which are common for halogenated pyridines.
Metabolic Pathways: Predict how the molecule might be metabolized by enzymes, by modeling the reaction steps within an enzyme's active site.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. arkat-usa.org
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. schrodinger.comnmrdb.orgsemanticscholar.org For this compound, predictions would help assign the signals for the aromatic protons, the aldehyde proton, and the various carbon atoms in the molecule.
Vibrational Spectroscopy (IR): The vibrational frequencies from a DFT calculation correspond to the absorption bands in an Infrared (IR) spectrum. This allows for the assignment of key functional group vibrations, such as the C=O stretch of the aldehyde and the N-H stretches of the amino group. arkat-usa.org
Comparing the computationally predicted spectra with experimental ones serves as a rigorous method for structural verification.
Table 2: Predicted Spectroscopic Features of this compound
| Spectroscopy | Feature | Predicted Characteristic Signal |
|---|---|---|
| ¹H NMR | Aldehyde Proton | A singlet peak at a downfield chemical shift (typically ~9.5-10.5 ppm). |
| Amino Protons | A broad singlet corresponding to two protons. | |
| Aromatic Protons | Distinct signals in the aromatic region (typically ~6.5-8.5 ppm). | |
| ¹³C NMR | Aldehyde Carbonyl Carbon | A signal in the highly deshielded region (typically ~190 ppm). |
| Aromatic Carbons | Multiple signals in the aromatic region (~110-160 ppm). | |
| IR Spectroscopy | Aldehyde C=O Stretch | A strong absorption band around 1680-1700 cm⁻¹. |
Topological Analysis (e.g., Atoms in Molecule theory, Noncovalent Interaction (NCI) approach)
There are no available studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology of this compound. Such an analysis would typically identify critical points in the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., covalent, ionic, charge transfer).
Similarly, Noncovalent Interaction (NCI) analysis, a method used to visualize and identify weak interactions like hydrogen bonds, van der Waals forces, and steric clashes through plots of the reduced density gradient, has not been reported for this specific compound.
Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface analysis of this compound, which would be crucial for understanding its solid-state packing and quantifying the various intermolecular contacts contributing to the stability of its crystal lattice, has not been published. This analysis typically involves generating 3D Hirshfeld surfaces mapped with properties like dnorm, di, and de, along with 2D fingerprint plots that summarize the percentage contribution of different types of atomic contacts (e.g., H···H, C–H···N, N–H···O, Br···H). Without experimental crystal structure data (e.g., a CIF file), such a theoretical investigation cannot be performed.
The absence of this specific research highlights a gap in the chemical literature and presents an opportunity for future computational investigation into the properties of this compound.
Vii. Future Directions and Emerging Research Avenues for Functionalized Nicotinaldehydes
Development of Sustainable and Green Synthesis Methodologies
The push towards environmentally friendly chemical processes has led to the exploration of green synthesis methodologies for pyridine (B92270) derivatives. nih.govscilit.com Traditional methods often involve harsh reaction conditions and the use of toxic reagents. scilit.com Current research focuses on several key areas to make the synthesis of functionalized nicotinaldehydes more sustainable:
| Green Synthesis Approach | Key Advantages | Relevant Research |
|---|---|---|
| Multicomponent Reactions | High atom economy, reduced waste, shorter reaction times. nih.govbohrium.com | Synthesis of novel pyridine derivatives via one-pot, four-component reactions. nih.gov |
| Green Catalysts | Recyclability, reduced toxicity, mild reaction conditions. nih.govbohrium.comnumberanalytics.com | Iron-catalyzed cyclization for symmetrical pyridines. rsc.org |
| Alternative Conditions | Reduced energy consumption, use of non-toxic solvents. nih.gov | Microwave-assisted synthesis for rapid and efficient reactions. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Techniques
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, is gaining significant attention for the synthesis of pyridines and other heterocyclic compounds. numberanalytics.com This technology offers several advantages over traditional batch processing:
A simplified bench-top continuous flow setup has been successfully used for the α-methylation of substituted pyridines, demonstrating a greener and more efficient alternative to batch protocols. nih.govresearchgate.net The application of flow chemistry to the synthesis of functionalized nicotinaldehydes holds great promise for improving the efficiency, safety, and scalability of their production.
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The inherent chemical properties of the pyridine ring present both challenges and opportunities for synthetic chemists. researchgate.netuiowa.edu The electron-deficient nature of the ring and the presence of the nitrogen atom influence its reactivity. researchgate.netnih.gov Future research is focused on discovering new ways to functionalize the pyridine scaffold:
These emerging strategies for bond activation and formation will undoubtedly lead to new and efficient syntheses of complex nicotinaldehyde derivatives.
Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction in Pyridine Chemistry
The synergy between computational prediction and experimental validation holds the key to accelerating the discovery and development of new functionalized nicotinaldehydes and other valuable chemical compounds. rsc.orgcam.ac.uk
| AI/ML Application | Description | Potential Impact on Nicotinaldehyde Synthesis |
|---|---|---|
| Retrosynthesis | AI algorithms propose synthetic routes by deconstructing the target molecule. chemcopilot.comengineering.org.cn | Faster and more innovative design of synthetic pathways to 6-Amino-4-bromonicotinaldehyde. |
| Reaction Prediction | ML models predict reaction outcomes, yields, and optimal conditions. researchgate.netamazonaws.com | More efficient optimization of reaction conditions, leading to higher yields and purity. |
| Material Discovery | ML guides the design of new materials with specific functionalities. acs.org | Design of novel nicotinaldehyde derivatives with tailored electronic or biological properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
